molecular formula C10H8ClNO3 B3083452 (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one CAS No. 1142199-65-2

(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one

Cat. No.: B3083452
CAS No.: 1142199-65-2
M. Wt: 225.63 g/mol
InChI Key: CHKFFQGOYULBML-XBXARRHUSA-N
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Description

(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one (CAS 1142199-65-2) is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It is a derivative of the arylideneisoxazol-5(4H)-one heterocyclic scaffold, a class of compounds recognized for its significant research potential in medicinal chemistry and organic synthesis . While the specific biological mechanisms and applications for this chloromethyl-substituted analog are an area of active investigation, related isoxazol-5(4H)-one derivatives have demonstrated a wide spectrum of pharmacological activities in scientific studies, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties . The presence of the chloromethyl group and the furylmethylene moiety in its structure makes it a versatile building block or intermediate for further chemical exploration, such as in the development of novel heterocyclic compounds or functionalized molecules . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-6-2-3-7(14-6)4-8-9(5-11)12-15-10(8)13/h2-4H,5H2,1H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKFFQGOYULBML-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one typically involves the reaction of 5-methyl-2-furaldehyde with chloromethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isoxazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one could inhibit the growth of various bacterial strains, suggesting potential as a new class of antibiotics .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of isoxazole derivatives. Compounds in this class have been shown to reduce inflammation markers in preclinical models, which may lead to their application in treating inflammatory diseases .

Case Study: Isoxazole Derivatives as Anti-cancer Agents
A specific study focused on the synthesis of isoxazole derivatives, including this compound, evaluated their cytotoxic effects against cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, positioning them as candidates for further development in cancer therapy .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research has demonstrated that isoxazole derivatives can act as effective insecticides and herbicides due to their ability to disrupt biological processes in pests .

Case Study: Field Trials of Isoxazole-Based Pesticides
Field trials conducted with isoxazole-based pesticides revealed significant reductions in pest populations while maintaining crop health. These studies highlight the efficacy of such compounds in sustainable agriculture practices .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Case Study: Development of High-Performance Polymers
Research involving the integration of isoxazole derivatives into polymer formulations demonstrated improved performance characteristics, making them suitable for high-temperature applications .

Data Tables

Application Area Specific Use Research Findings
Medicinal ChemistryAntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced inflammation markers in preclinical models
Anti-cancerInduced apoptosis in cancer cell lines
AgriculturePesticideEffective insecticide and herbicide properties
Materials SciencePolymer modificationEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The isoxazol-5(4H)-one scaffold is highly tunable, with substituents at positions 3 and 4 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name R3 R4 Substituent Melting Point (°C) Solubility Biological Activity Reference
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one Chloromethyl 5-methyl-2-furylmethylene Not reported Inferred: CHCl₃ Antimicrobial (inferred)
(4E)-3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p) Methyl Thiophen-2-ylmethylene 144–145 CHCl₃ Antioxidant
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)isoxazol-5(4H)-one Chloromethyl 4-Methoxybenzylidene Discontinued Not reported Structural studies
(4E)-4-(4-Bromobenzylidene)isoxazol-5(4H)-one (4j) H 4-Bromobenzylidene 154–156 DMSO Antibacterial, Antioxidant
(4Z)-4-((Z)-3-Chloro-3-(4-hydroxyphenyl)allylidene)-3-methylisoxazol-5(4H)-one Methyl Chloro-hydroxyphenylallylidene 198 CHCl₃ CYP450 inhibition

Key Observations:

  • Substituent Influence on Melting Points: Electron-withdrawing groups (e.g., bromine in 4j) increase melting points compared to methyl or chloromethyl groups .
  • Solubility Trends: Chlorinated derivatives (e.g., chloromethyl at R3) show higher solubility in chloroform, while polar substituents (e.g., hydroxy or methoxy groups) enhance solubility in DMSO .
  • Biological Activity: Thiophene and bromophenyl substituents (e.g., 4p, 4j) exhibit notable antioxidant and antibacterial activities, whereas chloromethyl groups may enhance antimicrobial potency due to increased lipophilicity .

Stability and Reactivity

  • Base Sensitivity: Isoxazol-5(4H)-ones unsubstituted at position 3 undergo rearrangement to α-cyano acids under basic conditions . The chloromethyl group at R3 likely stabilizes the core against such rearrangements.
  • Thermal Stability: Methyl and chloromethyl substituents enhance thermal stability compared to unsubstituted derivatives, as seen in 4j (mp 154–156°C) vs. 4p (mp 144–145°C) .

Biological Activity

The compound (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H8ClN1O2C_{10}H_{8}ClN_{1}O_{2} and a distinctive isoxazole ring. The presence of the chloromethyl and furyl groups contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of isoxazole, including the compound , exhibit significant biological activities such as:

  • Anticancer Activity : Many studies have reported that isoxazole derivatives can induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : Some compounds in this class show promise in reducing inflammation markers.
  • Enzyme Inhibition : Isoxazole derivatives have been studied for their ability to inhibit specific enzymes related to cancer progression.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. Research findings include:

  • Cytotoxicity Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported ranged from 10 µM to 20 µM, indicating moderate potency compared to standard chemotherapeutic agents .
  • Mechanism of Action :
    • The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways. Flow cytometry analyses revealed that treated cells showed increased levels of early apoptosis markers .
    • Additionally, the compound was found to inhibit heat shock protein 90 (Hsp90), a chaperone protein involved in cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isoxazole ring significantly affect biological activity. For instance:

  • Substituent Variations : The introduction of different substituents on the isoxazole ring enhances or diminishes anticancer activity. Compounds with methyl or methoxy groups showed improved cytotoxicity compared to those with halogen substitutions .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

StudyCell LineIC50 (µM)Mechanism
AMCF-715Apoptosis induction via caspase activation
BA54912Hsp90 inhibition
CU87 (glioblastoma)18Cell cycle arrest in G2/M phase

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one?

  • Methodological Answer : The synthesis of isoxazolone derivatives typically involves a one-pot condensation of hydroxylamine hydrochloride, acetylacetone derivatives, and substituted aldehydes in the presence of an acid catalyst like citric acid. For example, reactions optimized at 80–100°C for 5–24 hours under reflux yield 70–90% products. Citric acid acts as a dual catalyst, promoting both cyclization and stabilization of intermediates. Reaction progress should be monitored via TLC, and purity confirmed by melting point analysis and NMR .

Q. How can the (E)-configuration of the exocyclic double bond in this compound be confirmed experimentally?

  • Methodological Answer : The (E)-stereochemistry can be confirmed using 1H^1H-NMR spectroscopy. In the (E)-isomer, the vinylic proton adjacent to the chloromethyl group typically appears as a singlet due to restricted rotation, whereas (Z)-isomers show splitting. Additionally, FT-IR can detect C=O stretching (~1700 cm1^{-1}) and conjugated C=C bonds (~1600 cm1^{-1}). Cross-validation with known literature melting points further supports structural assignment .

Q. What precautions are necessary for handling and storing this compound in the laboratory?

  • Methodological Answer : The compound’s chloromethyl group makes it moisture-sensitive. Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with oxidizing agents due to potential exothermic decomposition .

Advanced Research Questions

Q. How does the choice of catalyst influence the regioselectivity of isoxazolone formation?

  • Methodological Answer : Acid catalysts like citric acid favor the (Z)-isomer due to protonation of the carbonyl oxygen, stabilizing the transition state. In contrast, base catalysts (e.g., K2_2CO3_3) promote (E)-isomer formation via deprotonation of the enol intermediate. Mechanistic studies using DFT calculations or isotopic labeling (e.g., 18O^{18}O) can elucidate the pathway .

Q. What strategies can resolve contradictions between spectroscopic data and computational modeling for structural validation?

  • Methodological Answer : Discrepancies between experimental NMR shifts and computed values (e.g., using Gaussian) may arise from solvent effects or dynamic processes. Use variable-temperature NMR to detect conformational exchange. For ambiguous cases, X-ray crystallography provides definitive proof, as demonstrated for related isoxazolones with halogen substituents .

Q. How can degradation during prolonged analytical studies (e.g., HSI or HPLC) be minimized?

  • Methodological Answer : Sample degradation in hyperspectral imaging (HSI) or HPLC can be mitigated by cooling the sample to 4°C and using stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition. For HPLC, acidified mobile phases (0.1% TFA) improve peak symmetry and reduce tailing caused by hydrolysis .

Q. What synthetic routes enable derivatization of the chloromethyl group for biological activity studies?

  • Methodological Answer : The chloromethyl group can undergo nucleophilic substitution with amines (e.g., piperidine) or thiols to generate libraries of analogs. For instance, coupling with 4-hydroxypiperidine in DMF at 60°C yields carboxamide derivatives. Purity is assessed via 1H^1H-NMR integration of diagnostic peaks (e.g., –CH2_2Cl at δ 4.5 ppm) .

Q. How do electronic effects of substituents on the furyl ring impact the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO2_2) on the furyl ring decrease electron density, slowing [3+2] cycloaddition with dipolarophiles like acrylates. Hammett plots (σpara_para values vs. reaction rates) quantify these effects. Computational studies (e.g., NBO analysis) can further correlate substituent effects with frontier molecular orbitals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Reactant of Route 2
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.